molecular formula C22H24ClN3O5 B11040508 N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11040508
M. Wt: 445.9 g/mol
InChI Key: LSINTYWXXSWBJU-UHFFFAOYSA-N
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Description

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloropropionic acid with 4-methoxyaniline to form an intermediate, which is then further reacted with other reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions may introduce new functional groups into the compound .

Scientific Research Applications

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H24ClN3O5

Molecular Weight

445.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H24ClN3O5/c1-26-17-10-14(29-2)11-20(31-4)15(17)12-18(26)22(28)24-8-7-21(27)25-13-5-6-19(30-3)16(23)9-13/h5-6,9-12H,7-8H2,1-4H3,(H,24,28)(H,25,27)

InChI Key

LSINTYWXXSWBJU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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